molecular formula C7H5FN2O B1180694 rad9 protein CAS No. 139691-42-2

rad9 protein

Cat. No.: B1180694
CAS No.: 139691-42-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Rad9 protein is an evolutionarily conserved and multifunctional DNA damage response factor, originally identified in budding yeast (S. cerevisiae) and with homologs across eukaryotes, including human RAD9A (RAD9 checkpoint clamp component A) . It is a critical component of the 9-1-1 cell cycle checkpoint complex (Rad9-Hus1-Rad1), which is loaded onto DNA at sites of damage and acts as a scaffold to activate downstream effector kinases like Rad53 (CHK2 in humans), thereby coordinating cell cycle arrest to allow time for repair . Beyond its checkpoint role, Rad9 is directly involved in multiple DNA repair pathways, including base excision repair (BER), homologous recombination (HR), mismatch repair (MMR), and nucleotide excision repair (NER) . Research has shown that Rad9 possesses a 3' to 5' exonuclease activity, interacts with various DNA glycosylases, and stabilizes key NER factors, highlighting its direct role in DNA repair mechanisms . Furthermore, Rad9 functions in apoptosis; under conditions of severe genotoxic stress, it can translocate to the mitochondria via its BH3 domain and interact with anti-apoptotic proteins Bcl-2 and Bcl-xL to promote programmed cell death . Due to its central role in maintaining genomic stability, Rad9 is a protein of significant interest in cancer research. Aberrant expression has been linked to tumorigenesis, with studies demonstrating it can act as both an oncogene and a tumor suppressor in a context-dependent manner . Overexpression of RAD9 has been strongly correlated with advanced stages of prostate, lung, and breast cancer, making it a potential biomarker and therapeutic target . This product is supplied for research applications only, including in vitro studies on checkpoint signaling, DNA repair biochemistry, and mechanisms of genomic instability in cancer. It is strictly For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

139691-42-2

Molecular Formula

C7H5FN2O

Synonyms

rad9 protein

Origin of Product

United States

Scientific Research Applications

DNA Mismatch Repair (MMR)

Rad9 is essential in DNA mismatch repair, interacting with the MMR protein MLH1. Studies have shown that disruption of this interaction significantly reduces MMR activity without affecting other checkpoint controls or cell sensitivity to DNA-damaging agents like UV light or gamma rays. This indicates that Rad9 specifically facilitates MMR through its interaction with MLH1 .

Checkpoint Control

Rad9 is a key player in cell cycle checkpoint control, particularly during DNA damage response. It is part of the 9-1-1 complex (Rad9-Hus1-Rad1), which is recruited to sites of DNA damage to activate checkpoint signaling pathways. The phosphorylation state of Rad9 influences its function; for instance, mutations in specific phosphorylation sites can enhance checkpoint signaling under replicative stress .

Ribonucleotide Biosynthesis

Recent findings suggest that Rad9 may also regulate ribonucleotide biosynthesis by stimulating the activity of carbamoyl phosphate synthetase II (CPSase) within the CAD protein complex. This interaction enhances the synthesis of pyrimidine nucleotides, indicating a role for Rad9 beyond DNA repair .

Tumorigenesis and Cancer Therapy

Rad9 has been implicated in various cancers, acting as both an oncogene and a tumor suppressor depending on its expression levels. For example, high levels of Rad9 are associated with prostate cancer progression, while loss of Rad9 in mouse models has been linked to increased susceptibility to skin cancer. These contrasting roles highlight the complexity of Rad9 in cancer biology and its potential as a therapeutic target .

Case Study: Prostate Cancer

A study demonstrated that 45.1% of prostate cancer tissue specimens exhibited elevated Rad9 levels compared to non-cancerous tissues. Moreover, reducing Rad9 expression through siRNA led to decreased tumorigenicity in prostate cancer cell lines when injected into nude mice. This establishes a functional relationship between Rad9 expression and cancer aggressiveness, suggesting that targeting Rad9 could be a viable strategy for prostate cancer therapy .

Therapeutic Targeting

Given its dual role in tumorigenesis, targeting Rad9 could lead to novel cancer therapies. Strategies may include designing small molecules or RNA-based therapies that modulate Rad9 activity or expression levels based on the specific cancer context .

Table 1: Summary of Rad9 Functions

FunctionDescriptionImplications for Research
DNA Mismatch RepairInteracts with MLH1; crucial for MMR activityTarget for enhancing MMR in cancer cells
Cell Cycle Checkpoint ControlPart of the 9-1-1 complex; regulates checkpoint activation under stressPotential target for cancer therapies
Ribonucleotide BiosynthesisStimulates CPSase activity in CAD complexImplications for nucleotide metabolism
TumorigenesisFunctions as an oncogene or tumor suppressor depending on expression levelsTarget for personalized cancer treatment

Table 2: Case Studies on Rad9 and Cancer

Study ReferenceCancer TypeFindingsImplications
Zhu et al., 2008Prostate CancerHigh Rad9 levels correlate with advanced stages; siRNA knockdown reduces tumorigenicitySupports targeting Rad9 for therapy
Kebebew et al., 2006Thyroid CancerAberrant expression linked to malignanciesPotential biomarker for thyroid neoplasms
Smilenov et al., 2005Skin CancerLoss of Rad9 leads to increased susceptibility to skin tumorsHighlights dual role in tumor suppression

Chemical Reactions Analysis

Rad9 Interaction with Carbamoyl Phosphate Synthetase (CAD)

Rad9 binds to the carbamoyl phosphate synthetase II (CPSase) domain of CAD, a multienzymatic protein involved in pyrimidine nucleotide synthesis. This binding stimulates CPSase activity .

ParameterConditionFold Stimulation
Vmax of CADPresence of Rad92-fold
Vmax of CADPresence of Rad9 and PRPP2-fold
Km for ATPPresence or absence of PRPPNo significant change

Vmax represents the maximum reaction velocity, Km represents the Michaelis constant indicating the substrate concentration at which the reaction rate is half of Vmax, and PRPP is phosphoribosyl pyrophosphate, an allosteric ligand .

Rad9 and DNA Repair Enzymes

Rad9 interacts with DNA glycosylases like NEIL1, thymine DNA glycosylase, and 8-oxoguanine DNA glycosylase (OGG1), which are involved in base excision repair . It also interacts with apurinic/apyrimidinic endonuclease 1 (APE1), polymerase β (Polβ), Flap endonuclease 1 (FEN1), and DNA ligase I, assisting base excision repair progression .

Rad9 and Mismatch Repair Proteins

Rad9 interacts with mismatch repair protein complexes MLH1, MSH2, MSH3, and MSH6 . Studies show that disrupting the Rad9 and MLH1 interaction reduces mismatch repair activity .

Rad9 Phosphorylation

Rad9 is phosphorylated by kinases such as ATR, ATM, CDK, and PLK1 . Phosphorylation affects Rad9's interactions and its role in checkpoint activation and DNA replication .

KinaseTarget SiteEffect
ATRMultipleActivates Rad9, induces Rad9 oligomer formation, and recruits CHK-2 to DNA damage sites
CDKThreonine 292 (T292)Promotes cell proliferation and tolerance to genotoxic stress
PLK1Threonine 313 (T313)Maintains the rate of DNA replication upon genotoxic stress

Rad9 and Apoptosis

Rad9 overexpression and translocation into the mitochondria can induce apoptosis . The BH3 motif in Rad9's N-terminal inhibits Bcl-2 and Bcl-xL proteins, which normally suppress apoptosis . Tyrosine kinase C-Abl phosphorylates Y38 in the BH3 motif, promoting Rad9 and Bcl-xL binding and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds/Proteins

Structural and Functional Parallels with 53BP1

Rad9 and 53BP1 share roles in directing DNA repair pathway choice. Both inhibit resection of DNA double-strand breaks (DSBs) to promote non-homologous end joining (NHEJ) over homologous recombination (HR). However, Rad9 achieves this by physically blocking resection nucleases (e.g., Sgs1/Mph1 helicases) via oligomerization at DSBs , whereas 53BP1 relies on its Tudor-ODIN domains to shield DNA ends . Notably, Rad9’s interaction with Ku70 enhances NHEJ efficiency, a function distinct from 53BP1’s reliance on RIF1 .

Feature Rad9 53BP1
Resection Inhibition Blocks Sgs1/Mph1 helicases via oligomerization Shields DNA ends via Tudor-ODIN domains
NHEJ Promotion Direct interaction with Ku70 Requires RIF1 for end protection
Checkpoint Role Activates Rad53 kinase in G1 via BRCT-γH2AX Facilitates ATM signaling in G1

Contrast with BRCA1 in Transcriptional Regulation

BRCA1 and Rad9 both regulate DDR-related transcription but through divergent mechanisms. BRCA1 recruits co-activators (e.g., p300) to DNA damage-responsive genes, while Rad9 directly binds p53-like response elements in p21 and NEIL1 . Unlike BRCA1, Rad9 lacks E3 ubiquitin ligase activity but compensates via its scaffold role in Rad53 activation . In cancer, BRCA1 loss increases HR deficiency, whereas Rad9 overexpression drives oncogenesis by enhancing proliferation .

Functional Overlap and Divergence with PCNA

The 9-1-1 complex (Rad9–Hus1–Rad1) shares structural homology with PCNA but serves distinct roles. PCNA primarily supports DNA replication and repair by recruiting polymerases, while the 9-1-1 complex coordinates checkpoint signaling. For example, Rad9’s BRCT domains recruit kinases like Rad53 , whereas PCNA interacts with Fen1 for Okazaki fragment processing. Both clamps are regulated by post-translational modifications: PCNA is ubiquitinated for HR, while Rad9 is phosphorylated by CDK1/TLK1B for checkpoint adaptation .

Attribute 9-1-1 Complex PCNA
Primary Function Checkpoint activation, resection inhibition Replication, repair polymerase recruitment
Key Modification CDK1/TLK1B phosphorylation Ubiquitination/sumoylation
Interaction Partners Rad53, Ku70, Dpb11 Fen1, DNA polymerases

Comparison with Dpb11 in Checkpoint Signaling

Dpb11 and Rad9 cooperatively activate Rad53 but differ in cell cycle dependency. In G1, Rad9 binds γH2AX via BRCT domains to directly recruit Rad53 . In S/G2, Dpb11 bridges Rad9 and CDK1-phosphorylated substrates, enabling phase-specific signaling . Rad9’s phosphorylation at Ser11 by CDK1 is essential for Dpb11 interaction, whereas Dpb11’s BRCT domains independently bind phospho-sites on other partners .

Key Research Findings and Data Tables

Rad9 Overexpression in Human Cancers

Cancer Type Overexpression Frequency Clinical Correlation Source
Breast 52.1% (25/48 tumors) Tumor size, local recurrence Cheng et al., 2005
Prostate 45.1% (153/339 tumors) Advanced cancer stage Zhu et al., 2008
Non-small cell lung 33% (16/48 tumors) N/A Maniwa et al., 2005

Rad9-Dependent DNA Repair Mechanisms

Repair Pathway Rad9 Role Key Partners Outcome
NHEJ Enhances Ku70 chromatin binding Ku70, DNA-PKcs 2.5-fold ↑ repair efficiency in WT vs. KO
BIR Promotes D-loop stability via Rad51 regulation Rad51, RPA 70% ↓ D-loop extension in rad9Δ cells
HR Limits resection via Sgs1/Mph1 inhibition Sgs1, Mph1 Resection ↑ 3-fold in rad9Δ mutants

Context-Dependent Roles in Tumorigenesis

Rad9 exhibits dual roles in cancer:

  • Oncogenic : Overexpression in breast/prostate cancers drives proliferation and chemoresistance via Slug repression and p21 transactivation .
  • Tumor Suppressive: Loss in keratinocytes increases 7,12-dimethylbenzanthracene-induced skin tumors due to defective apoptosis .

Preparation Methods

Epitope Tagging and Immunoaffinity Chromatography

In S. cerevisiae, endogenous Rad9 was purified using a dual epitope-tagged construct (HH–Rad9), which incorporated a hexahistidine (His₆) tag and a hemagglutinin (HA) epitope at the N-terminus. This tagging strategy allowed for sequential purification via immunoaffinity chromatography using anti-HA antibodies (12CA5 immunoaffinity) followed by Ni²+–agarose chromatography. The tagged protein retained wild-type functionality, as demonstrated by normal cell-cycle phosphorylation and DNA damage-induced hyperphosphorylation.

Soluble Complex Isolation

Rad9 exists in two distinct soluble complexes in yeast:

  • Large complex (≥850 kDa) : Contains hypophosphorylated Rad9 and Ssa1/Ssa2 chaperones but lacks Rad53 kinase.

  • Small complex (∼300 kDa) : Enriched with hyperphosphorylated Rad9, Ssa1/Ssa2, and hypophosphorylated Rad53.
    Separation was achieved using hydroxyapatite chromatography with a linear potassium chloride gradient (100–600 mM), followed by gel filtration (Superdex 200).

Challenges and Solutions

  • Low abundance : Rad9 is expressed at only 500–1,000 molecules per haploid cell, necessitating large-scale cultures (e.g., 10–20 L) for sufficient yield.

  • Protease sensitivity : Purification buffers were supplemented with 1 mM PMSF and protease inhibitor cocktails to prevent degradation.

Recombinant Expression in Pichia pastoris for Human Rad9 Complexes

Co-Expression of the 9-1-1 Checkpoint Complex

The human Rad9-Hus1-Rad1 (9-1-1) heterotrimer was co-expressed in Pichia pastoris using a multicistronic vector. Key steps included:

  • Tagging strategy : Only Hus1 carried an N-terminal His₆ tag to enable nickel affinity purification.

  • Purification workflow :

    • Nickel affinity chromatography : Captured the 9-1-1 complex via Hus1’s His₆ tag.

    • Anion-exchange chromatography (Q Sepharose) : Resolved contaminants using a 0–1 M NaCl gradient.

    • Gel filtration (Superdex 200) : Achieved final purity >95% with a yield of 7 mg/L.

Structural Insights

The purified complex crystallized in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, and 1 mM EDTA, forming a ring-like structure with Rad9 at the apex. This configuration was critical for DNA binding and checkpoint activation.

Escherichia coli-Based Expression for Functional Domains

Truncated Rad9 Constructs

Fission yeast (S. pombe) Rad9 truncations were expressed in E. coli BL21 cells using the pREP1 plasmid:

  • Rad9-N (residues 1–283) : Retained checkpoint signaling function.

  • Rad9-C (residues 284–426) : Disrupted interaction with Hus1-Rad1.
    Purification involved glutathione-Sepharose 4B for GST-tagged proteins and nickel affinity for His-tagged variants.

GST Pull-Down Assays

GST-tagged Rad9 (1–391) was used to map interactions with hRad17 (residues 78–337) in E. coli lysates. Binding affinity (K<sub>D</sub>) was quantified via Biacore analysis, revealing a K<sub>D</sub> of 3.2 ± 0.5 μM for the Rad9-Rad17 interaction.

Mammalian Cell Expression Systems

Transient Transfection in Human Cells

Human Rad9 was expressed in HEK293T cells using the pcDNA3-HA-hRad9 plasmid. Post-transfection, cells were lysed in Tris-buffered saline (TBS) with 0.5% NP-40, and HA-tagged Rad9 was purified via anti-HA agarose. A major contaminant, carbamoyl phosphate synthetase/aspartate transcarbamoylase/dihydroorotase (CAD), co-purified with Rad9, suggesting a functional interaction in nucleotide metabolism.

Comparative Analysis of Preparation Methods

Yield and Purity Across Systems

Expression System Yield (mg/L) Purity (%) Key Applications
S. cerevisiae (endogenous)0.1–0.590–95Post-translational modification studies
P. pastoris (9-1-1 complex)7>95Structural biology
E. coli (truncated)10–2085–90Interaction mapping
HEK293T (transient)2–570–80Metabolic interaction studies

Advantages and Limitations

  • Yeast systems : Ideal for studying phosphorylation but require complex fractionation.

  • P. pastoris : High yield for structural work but limited to non-phosphorylated states.

  • E. coli: Cost-effective for domain studies but lacks eukaryotic post-translational modifications.

Troubleshooting Common Issues

Protein Aggregation

The Ssa1/Ssa2 chaperones were critical for solubilizing Rad9 in yeast. Omission of these proteins led to irreversible aggregation.

Heterotrimer Stability

The human 9-1-1 complex required co-expression in P. pastoris for stability. Individually expressed subunits failed to form functional complexes .

Q & A

Q. What is the canonical role of Rad9 in DNA damage checkpoint activation?

Category: Basic Answer: Rad9 is a key checkpoint protein that facilitates cell cycle arrest and DNA repair by recruiting downstream effectors like Rad53. It contains BRCT domains critical for oligomerization and scaffold functions. Researchers can study its role by:

  • Genetic knockout models (e.g., yeast mutants) to assess checkpoint failure phenotypes.
  • Rad53 phosphorylation assays (Western blot) to monitor checkpoint activation.
  • Co-immunoprecipitation (co-IP) to identify interaction partners (e.g., Dpb11 in M phase) .

Q. Which interaction partners are essential for Rad9’s checkpoint function?

Category: Basic Answer: Rad9 operates within two complexes:

  • 9-1-1 complex (Rad9-Hus1-Rad1): Recruited by Rad17 to damage sites.
  • Scaffold partners (Dpb11/TOPBP1): Facilitate Rad53/Chk1 activation. Methods:
  • Yeast two-hybrid assays to map interactions.
  • Chromatin immunoprecipitation (ChIP) to study chromatin binding dynamics .

Q. Is Rad9 evolutionarily conserved across eukaryotes?

Category: Basic Answer: Yes, Rad9 homologs exist from yeast to humans, with conserved roles in checkpoint signaling. For example:

  • S. cerevisiae Rad9 coordinates G1/S and G2/M arrests.
  • Human RAD9A interacts with TOPBP1 for Chk1 activation. Methods: Comparative genomics and functional complementation assays .

Advanced Questions

Q. How is Rad9 protein stability regulated under DNA damage conditions?

Category: Advanced Answer: Stability is modulated by:

  • Ubiquitin-proteasome system: Mms22-Rtt107-Rtt101Mms1 axis promotes degradation.
  • Chromatin binding: Dual chromatin-binding domains stabilize Rad9 . Methods:
  • Cycloheximide chase assays to measure degradation rates.
  • Proteasome inhibition (e.g., MG132) to confirm proteasome dependency .

Q. What post-translational modifications (PTMs) regulate Rad9 activity?

Category: Advanced Answer: Key PTMs include:

  • Phosphorylation by CDK1 (Ser11): Enables Dpb11 interaction in M phase.
  • ATR/ATM-mediated phosphorylation (T412/S423): Facilitates Rad4(TOPBP1) binding.
  • Arginine methylation by PRMT5: Enhances checkpoint signaling. Methods:
  • Site-directed mutagenesis (e.g., S11A mutant).
  • Methyltransferase inhibitors (e.g., PRMT5 knockdown) .

Q. How does Rad9 contribute to prostate cancer progression?

Category: Advanced Answer: Rad9 is overexpressed in prostate cancer due to:

  • Hypermethylation of intron 2 (reversible by 5-aza-2'-deoxycytidine).
  • Gene amplification (e.g., PC-3 cells). Functional impacts: Promotes tumorigenicity, migration, and anoikis resistance via ITGB1 regulation. Methods:
  • siRNA knockdown in xenograft models.
  • Anoikis assays (detachment-induced apoptosis) .

Q. Does Rad9 play non-canonical roles in transcription or integrin regulation?

Category: Advanced Answer: Yes. Rad9:

  • Stabilizes ITGB1 protein (integrin β1) via 26S proteasome-independent mechanisms.
  • Acts as a sequence-specific transcription factor for p21 and Cox-2. Methods:
  • qPCR to rule out transcriptional effects.
  • Protein half-life assays with cycloheximide .

Q. How does Rad9 participate in DNA repair beyond checkpoints?

Category: Advanced Answer: Rad9 interacts with MLH1 to enhance mismatch repair (MMR) activity. Methods:

  • Co-IP to validate MLH1 binding.
  • MMR activity assays (e.g., plasmid-based repair efficiency) .

Q. What contradictions exist regarding Rad9’s primary role in DNA damage response?

Category: Advanced Answer: While Rad9 is classically viewed as a checkpoint scaffold, some studies suggest its primary role is direct DNA repair (e.g., telomere double-strand break repair). This discrepancy highlights context-dependent functions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.